cis-3-Benzyloxymethylcyclobutanol

Description

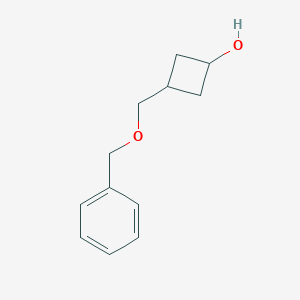

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOEODTOJCIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197167-53-6 | |

| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties, analysis, and potential applications of cis-3-Benzyloxymethylcyclobutanol. This bifunctional molecule, featuring a cyclobutane core, a hydroxyl group, and a benzyloxymethyl substituent, is a valuable building block in organic synthesis and a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its chemical and physical properties and presents detailed, albeit predicted, spectral analyses for its characterization. Furthermore, a plausible synthetic route and its role in the PROTAC signaling pathway are outlined to support its application in pharmaceutical research and drug development.

Introduction

This compound is a versatile organic compound characterized by a strained four-membered cyclobutane ring.[1][2] This structural feature, combined with the presence of a primary alcohol and a benzyl ether, imparts unique reactivity and conformational properties to the molecule.[1] Its primary utility lies in its role as a bifunctional linker in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][3] The benzyloxymethyl group offers a site for further chemical modification, while the hydroxyl group provides a handle for conjugation to other molecular entities.[1] Understanding the precise structural and spectral properties of this molecule is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

Structural and Physical Properties

The fundamental structural and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| IUPAC Name | (1R,3R)-3-(benzyloxymethyl)cyclobutanol | |

| CAS Number | 172324-68-4 | [1] |

| Appearance | Light yellow liquid | |

| Storage Conditions | Refrigerate |

Spectral Analysis

Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted spectral data based on its known structure and typical values for its constituent functional groups. These serve as a guide for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 4.50 | s | 2H | O-CH₂ -Ph |

| 4.05-4.15 | m | 1H | CH -OH |

| 3.45 | d | 2H | CH₂ -O-CH₂-Ph |

| 2.50-2.60 | m | 1H | CH -CH₂-O |

| 2.20-2.30 | m | 2H | cis-CH₂ (cyclobutyl) |

| 1.80-1.90 | m | 2H | trans-CH₂ (cyclobutyl) |

| 1.60 | br s | 1H | OH |

3.1.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Ar-C (quat) |

| 128.4 | Ar-C H |

| 127.7 | Ar-C H |

| 127.6 | Ar-C H |

| 73.0 | O-C H₂-Ph |

| 72.5 | C H₂-O-CH₂-Ph |

| 67.0 | C H-OH |

| 35.0 | C H-CH₂-O |

| 32.0 | C H₂ (cyclobutyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1100-1050 | Strong | C-O stretch (ether and alcohol) |

| 740, 700 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment Ion |

| 192 | [M]⁺ |

| 108 | [C₇H₈O]⁺ (benzylic ether fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 84 | [M - C₇H₈O]⁺ (cyclobutanol fragment) |

| 57 | [C₄H₉]⁺ (cyclobutyl fragment) |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available cyclobutane-1,1-dicarboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Reduction: Cyclobutane-1,1-dicarboxylic acid is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield a mixture of cis- and trans-1,1-bis(hydroxymethyl)cyclobutane.

-

Monobenzylation: The diol is then subjected to a carefully controlled monobenzylation reaction. This can be achieved by using one equivalent of a strong base like sodium hydride (NaH) to selectively deprotonate one hydroxyl group, followed by the addition of one equivalent of benzyl bromide (BnBr).

-

Purification: The resulting mixture containing the desired this compound, its trans-isomer, and dibenzylated byproducts is then separated using column chromatography on silica gel.

Characterization

The synthesized product should be characterized using the analytical techniques described in Section 3 (NMR, FT-IR, and MS) to confirm its identity and purity.

Role in PROTAC Signaling Pathway

This compound serves as a linker in the construction of PROTAC molecules. A PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.

Caption: General mechanism of action for a PROTAC utilizing a linker like this compound.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The flexibility and length of the linker, in this case derived from this compound, are critical for the successful formation of the ternary complex and subsequent protein degradation.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and drug discovery. Its unique structural features make it an attractive building block for creating complex molecular architectures and a valuable component in the design of PROTACs. While experimental spectral data is not widely available, this guide provides a robust, theoretically-grounded framework for its identification and characterization. The outlined synthetic strategy and the illustration of its role in targeted protein degradation underscore its potential in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its capabilities.

References

An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a key bifunctional building block employed in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its unique cyclobutane scaffold and reactive hydroxyl group make it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a versatile linker. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a representative synthetic approach, and discusses its primary application in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some data is derived from experimental observation, certain values are predicted from computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | MedChemExpress[1], Chem-Impex[2] |

| Molecular Weight | 192.26 g/mol | MedChemExpress[1], Chem-Impex[2] |

| CAS Number | 172324-68-4 | MedChemExpress[1], Chem-Impex[2] |

| Appearance | Colorless to light yellow viscous liquid | Fisher Scientific[3], Chem-Impex[2] |

| Boiling Point | 297.2 ± 13.0 °C (Predicted) | |

| Melting Point | No data available | Fisher Scientific[3] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |

| pKa | 15.10 ± 0.40 (Predicted) | |

| Solubility | No data available | Fisher Scientific[3] |

| Purity | ≥ 97% | Fisher Scientific[4] |

| Storage Conditions | Keep refrigerated. Store away from oxidizing agents. | Fisher Scientific[3][5] |

Spectroscopic Profile (Expected Features)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the cyclobutane ring protons. The proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (in the ~127-138 ppm range), the benzylic methylene carbon (~73 ppm), the carbons of the cyclobutane ring, and the carbon bearing the hydroxyl group (~60-70 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Synthesis and Experimental Protocols

This compound is a readily available chemical intermediate. While a specific, detailed experimental protocol for its synthesis is not widely published, a representative synthetic route can be devised based on established organic chemistry principles for the formation of similar cyclobutane derivatives. A plausible approach involves the protection of a functional group on a cyclobutane precursor, followed by modification to introduce the benzyloxymethyl moiety and subsequent deprotection or transformation to yield the final alcohol.

A general experimental workflow for the synthesis of a cyclobutane-containing PROTAC linker is outlined below.

Caption: Representative synthetic workflow for this compound.

Applications in Drug Discovery: A PROTAC Linker

The primary application of this compound is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

The linker's role is critical; its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. The cyclobutane motif in linkers derived from this compound provides a degree of conformational rigidity that can be advantageous in optimizing the geometry of this ternary complex.

Caption: Mechanism of action for a PROTAC utilizing a cyclobutane-based linker.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[3] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5][6]

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery and organic synthesis. Its defined stereochemistry and the synthetic handles it provides make it an attractive component for constructing the linkers of PROTACs and other complex molecular architectures. While a complete experimental dataset of its physicochemical properties is not fully available in public literature, the existing information, combined with predictive models, provides a solid foundation for its application in research and development.

References

Spectroscopic data for cis-3-Benzyloxymethylcyclobutanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, a key intermediate in pharmaceutical and organic synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₁₆O₂[3]

-

Molecular Weight: 192.25 g/mol [3]

-

CAS Number: 172324-68-4[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.25 - 7.40 | Multiplet | 5H |

| Ph-CH₂ -O | ~4.50 | Singlet | 2H |

| CH -OH | ~4.0 - 4.2 | Multiplet | 1H |

| O-CH₂ -CH | ~3.50 | Doublet | 2H |

| CH (cyclobutyl) | ~2.5 - 2.7 | Multiplet | 1H |

| CH₂ (cyclobutyl, cis to substituents) | ~2.2 - 2.4 | Multiplet | 2H |

| CH₂ (cyclobutyl, trans to substituents) | ~1.8 - 2.0 | Multiplet | 2H |

| OH | Variable (Broad Singlet) | Broad Singlet | 1H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Ar-C (quaternary) | ~138 |

| Ar-C H | ~128 |

| Ph-C H₂-O | ~73 |

| O-C H₂-CH | ~70 |

| C H-OH | ~65 |

| C H (cyclobutyl) | ~35 |

| C H₂ (cyclobutyl) | ~30 |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[4]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse sequences are used to obtain ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[6]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. The signals are integrated to determine the relative number of protons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, aromatic, and alkane functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 (broad) | H-bonded hydroxyl stretch |

| C-H (aromatic) | 3100 - 3000 | sp² C-H stretch |

| C-H (aliphatic) | 3000 - 2850 | sp³ C-H stretch of cyclobutane and benzyl group[8][9] |

| C=C (aromatic) | 1600 & 1450 | Aromatic ring skeletal vibrations |

| C-O (ether) | 1150 - 1085 | C-O-C stretch |

| C-O (alcohol) | 1050 - 1000 | C-O stretch |

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is as follows:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[10] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[11] A solution in a suitable solvent like CCl₄ can also be used.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The instrument scans the sample with infrared radiation.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions.

| m/z | Proposed Fragment |

| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ (Benzyloxonium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 85 | [C₅H₉O]⁺ (Cyclobutanol fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a liquid sample, direct infusion or injection into a gas chromatograph (GC-MS) can be used.[13]

-

Ionization: The sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.[15]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Plausible MS fragmentation of the title compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cis-3-(Benzyloxymethyl)cyclobutanol , 97 , 172324-68-4 - CookeChem [cookechem.com]

- 3. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. fiveable.me [fiveable.me]

Discovery and synthesis history of functionalized cyclobutanols

An In-depth Technical Guide to the Discovery and Synthesis of Functionalized Cyclobutanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry and drug development. Its unique, puckered three-dimensional structure provides a rigid scaffold that can enhance pharmacological properties such as metabolic stability, binding efficiency, and lipophilicity.[1][2] Functionalized cyclobutanols, in particular, serve as versatile synthetic intermediates and key structural components in a variety of bioactive molecules and pharmaceuticals.[3][4] Their prevalence in drug candidates is growing as chemists seek to "escape from flatland" by incorporating more sp³-rich, non-planar structures into molecular designs.[5]

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for preparing functionalized cyclobutanols. It covers seminal early discoveries, the advent of powerful photochemical and transition-metal-catalyzed methods, and modern radical-mediated strategies. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Early Discoveries and Foundational Syntheses

The initial synthesis of cyclobutanol derivatives dates back to the early 20th century. One of the foundational methods involves the acid-catalyzed rearrangement of cyclopropylcarbinol. This approach leverages the release of ring strain to drive the transformation, though it often provides a mixture of products, including cyclobutanol and 3-buten-1-ol.[6] While historically significant, these early methods often suffered from low yields and a lack of stereocontrol, limiting their application for complex molecule synthesis.

Core Synthetic Strategies: A Methodological Deep Dive

The synthesis of functionalized cyclobutanols has evolved dramatically, with modern chemistry offering a diverse toolkit of highly selective and efficient reactions. The following sections detail the most pivotal of these strategies.

[2+2] Photocycloaddition Reactions

Photochemical [2+2] cycloadditions are among the most powerful and widely used methods for constructing the cyclobutane core.[7] These reactions involve the light-induced union of two unsaturated components to form a four-membered ring.

The Paternò–Büchi Reaction

Named after Emanuele Paternò and George Büchi, this reaction is a cornerstone of cyclobutanol synthesis. It involves the [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane ring.[8][9] The resulting oxetane can then be reductively cleaved or rearranged to afford a functionalized cyclobutanol. The reaction mechanism can proceed through either a singlet or triplet excited state of the carbonyl, influencing the stereochemical outcome.[10]

Caption: Mechanism of the Paternò–Büchi reaction.

Intermolecular [2+2] Cycloadditions of Alkenes

A more direct approach involves the photochemical [2+2] cycloaddition of two alkene units. One of the alkenes is typically an enone or another activated olefin.[11] The resulting cyclobutane can then be functionalized to introduce the hydroxyl group. The advent of visible-light photoredox catalysis has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions with a wider range of substrates, including electron-deficient styrenes.[12][13]

Table 1: Representative [2+2] Photocycloaddition Reactions for Cyclobutanol Synthesis

| Reaction Type/Catalyst | Substrates | Yield (%) | d.r. / e.e. (%) | Reference |

|---|---|---|---|---|

| Paternò–Büchi | Benzaldehyde, 2-Methyl-2-butene | Mixture of isomers | N/A | [8] |

| Ru(bpy)₃²⁺ (Visible Light) | Electron-deficient enones | up to 89% | 10:1 d.r. | [12] |

| Cu(I) Catalysis | Enones and Alkenes | High | High | [7] |

| Organophotocatalysis | Electron-deficient styrenes | Good to Excellent | N/A |[13] |

Experimental Protocol: Visible-Light-Mediated Intramolecular [2+2] Cycloaddition [12]

-

Preparation: In a nitrogen-filled glovebox, a solution of the diene substrate (0.1 mmol) in anhydrous acetonitrile (5.0 mL) is prepared in a Pyrex test tube.

-

Catalyst Addition: Ru(bpy)₃Cl₂ (1 mol%) and diisopropylethylamine (DIPEA) as an electron donor are added to the solution.

-

Reaction: The test tube is sealed with a rubber septum and removed from the glovebox. The mixture is stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrasubstituted cyclobutane product. Subsequent standard functional group manipulation can be used to yield the corresponding cyclobutanol.

Transition-Metal-Catalyzed Syntheses

The use of transition metals provides a powerful alternative to photochemical methods, often offering improved scalability and different selectivity profiles.[14] These methods can involve cycloadditions, C-H functionalization, or rearrangements.

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile for constructing and functionalizing cyclobutane rings. For instance, ligand-controlled regioselective aminocarbonylation of readily available cyclobutanols can produce valuable cyclobutanecarboxamides while keeping the cyclobutane core intact.[5] The choice of phosphine ligand is critical in directing the regioselectivity of the carbonylation.

Copper and Iron-Catalyzed Reactions

Copper complexes, particularly under photoredox conditions, can initiate radical cascade reactions to form cyclobutanols from iodomethylsilyl alcohols and alkynes.[15] This method involves the functionalization of two separate C(sp³)-H bonds. Iron-catalyzed [2+2] cycloadditions have also been developed as a scalable and cost-effective method for synthesizing cyclobutane scaffolds.[14]

Caption: Workflow for transition-metal catalyzed synthesis.

Table 2: Selected Transition-Metal-Catalyzed Reactions for Cyclobutanol Derivatives

| Metal Catalyst | Reaction Type | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium(II) | Aminocarbonylation | Cyclobutanol, Aniline | Cyclobutanecarboxamide | up to 44% | [5] |

| Copper(I) | Radical Cascade | Iodomethylsilyl alcohol, Alkyne | Polycyclic Cyclobutanol | Good | [15] |

| Rhodium(II) | C-H Diamination | Arylcyclobutanes | Diaminated Cyclobutane | N/A | [16] |

| Iron | [2+2] Cycloaddition | Alkenes | Cyclobutane | Good |[14] |

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of a Cyclobutanol [5]

-

Setup: A high-pressure autoclave is charged with the cyclobutanol substrate (1a, 0.2 mmol, 1.0 equiv.), aniline hydrochloride (2a, 1.2 equiv.), Pd(OAc)₂ (5 mol%), and Xantphos ligand (6 mol%).

-

Solvent and Reagents: Anhydrous, degassed 1,4-dioxane (2.0 mL) and triethylamine (2.0 equiv.) are added under an inert atmosphere.

-

Reaction Conditions: The autoclave is sealed, purged three times with carbon monoxide (CO), and then pressurized to 20 bar of CO. The reaction mixture is stirred at 120 °C for 24 hours.

-

Workup: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.

-

Purification: The residue is purified by preparative thin-layer chromatography (PTLC) to yield the desired cyclobutanecarboxamide product.

Radical-Mediated and Ring-Opening Strategies

Modern synthetic chemistry has increasingly turned to radical-mediated processes and the functionalization of highly strained precursors to access complex cyclobutanes.

Radical Cascade Cyclizations

Visible-light photoredox catalysis is particularly adept at generating radical intermediates under mild conditions.[15] For instance, a copper complex can reduce an iodomethylsilyl alcohol under blue light, initiating a tandem transformation involving hydrogen atom transfer (HAT) and radical cyclization to form the cyclobutanol ring.[15] Another innovative approach involves the trifunctionalization of [1.1.1]propellane, which combines a Brønsted acid-promoted ring-opening with photoredox catalysis to directly access 3,3-disubstituted cyclobutanols.[17]

Functionalization of Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as potent building blocks for functionalized cyclobutanes.[18] Their high ring strain energy can be harnessed to drive ring-opening reactions. Diverse activation strategies, including photocatalysis, Lewis/Brønsted acid catalysis, and radical relays, can open the central bond of BCBs, allowing for the diastereoselective installation of two new functional groups to form a polysubstituted cyclobutane.[18]

Caption: A simplified radical addition-polar cyclization cascade.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive bioisostere for common motifs like gem-dimethyl groups, phenyl rings, and alkenes.[1][19] Incorporating a cyclobutanol core can lead to improved metabolic stability, reduced planarity, and precise orientation of key pharmacophore groups, ultimately enhancing the efficacy and safety profile of a drug candidate.[1][2]

Several clinical and preclinical drug candidates feature the cyclobutane moiety. For example, the unique structure of cyclobutanol can be used to introduce conformational restriction, which is a valuable strategy in drug design to lock a molecule into its bioactive conformation.[5] Compounds such as Butorphanol and Nalbuphine, powerful analgesics, utilize cyclobutane-derived scaffolds in their synthesis.[20] The growing number of patents and clinical trials involving cyclobutane-containing molecules underscores the increasing importance of this scaffold in modern pharmaceutical research.[1]

Conclusion and Future Outlook

The synthesis of functionalized cyclobutanols has progressed from classical rearrangement reactions to a sophisticated array of modern synthetic methods. Photochemical [2+2] cycloadditions, transition-metal catalysis, and radical-mediated strategies now provide chemists with powerful tools to construct these valuable motifs with high levels of control over stereochemistry and functional group compatibility. The continued development of novel catalytic systems, particularly those harnessing visible light or earth-abundant metals, promises to further expand the accessibility of complex cyclobutanol derivatives. As the demand for non-planar, sp³-rich scaffolds in drug discovery continues to grow, the methodologies for synthesizing functionalized cyclobutanols will remain a critical and dynamic area of chemical research.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 9. Paterno-Buchi Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Cyclobutane synthesis [organic-chemistry.org]

- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]

- 15. Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane moiety has become an increasingly vital tool in the medicinal chemist's arsenal for the design of novel therapeutics. This four-membered carbocycle, once considered a synthetic curiosity, is now recognized for its profound impact on the physicochemical and pharmacological properties of drug candidates. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile bioisostere have led to its presence in a growing number of approved drugs and clinical-stage molecules. This technical guide provides a comprehensive overview of the multifaceted roles of the cyclobutane ring in drug discovery, supported by quantitative data, detailed experimental protocols, and graphical representations of relevant biological pathways and design workflows.

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties. With a ring strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane (28.1 kcal/mol) but significantly more so than cyclopentane (7.1 kcal/mol)[1]. This inherent strain results in a puckered conformation, a deviation from planarity that imparts a three-dimensional character to molecules, which can be advantageous for disrupting crystal packing and improving solubility[1]. The C-C bond lengths in cyclobutane are slightly elongated compared to typical alkanes, a feature that, along with its unique geometry, influences how it interacts with biological targets.

Key Applications in Medicinal Chemistry

The introduction of a cyclobutane moiety can address several challenges encountered during the drug discovery and development process.

Conformational Restriction and Potency Enhancement

The rigid, puckered nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This pre-organization often leads to a significant increase in binding affinity and potency. A notable example is seen in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. The incorporation of a cyclobutane group at the P1 position resulted in a compound that is 3- and 19-fold more potent than its cyclopropyl and cyclopentyl analogues, respectively.

| Compound Analogue | Ki (nM) | Fold Improvement vs. Cyclopentyl |

| Boceprevir (Cyclobutane) | 14 | 19 |

| Cyclopropyl analogue | 42 | 6.4 |

| Cyclopentyl analogue | 260 | 1 |

Table 1: Comparison of the inhibitory activity (Ki) of boceprevir and its analogues against HCV NS3/4A protease.

Metabolic Stability Enhancement

| Compound Pair | Parent Compound (CLint in HLM) | CF3-Cyclobutane Analogue (CLint in HLM) | Change in Metabolic Stability |

| Butenafine | 30 µL/min/mg | 21 µL/min/mg | Improved |

| Tebutam | 57 µL/min/mg | 107 µL/min/mg | Decreased |

Table 2: Intrinsic clearance (CLint) in human liver microsomes (HLM) for parent compounds and their CF3-cyclobutane analogues. This data highlights that while often improving stability, the effect can be context-dependent.[3]

Bioisosteric Replacement

The cyclobutane ring is an effective bioisostere for various functional groups, including alkenes, phenyl rings, and other cycloalkanes. This allows for the fine-tuning of a molecule's properties while maintaining its interaction with the biological target.

-

Alkene Bioisostere: Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization, leading to a more stable and well-defined geometry.

-

Phenyl Ring Mimetic: As a non-planar, sp³-rich scaffold, cyclobutane can replace a flat aromatic ring to improve solubility and reduce the potential for π-π stacking interactions, which can sometimes lead to off-target effects.

Bioisosteric replacement strategies using the cyclobutane moiety.

Case Studies of Cyclobutane-Containing Drugs

The successful application of cyclobutane moieties is evident in several marketed drugs and late-stage clinical candidates.

Apalutamide (Erleada®)

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It features a spirocyclic cyclobutane scaffold, which contributes to its high binding affinity for the androgen receptor (AR).

Pharmacokinetic Profile of Apalutamide:

| Parameter | Value |

| Volume of Distribution (Vd) | 276 L |

| Clearance (CL/F) at steady-state | 2.0 L/h |

| Terminal Half-life (t1/2) at steady-state | ~3 days |

Table 3: Key pharmacokinetic parameters of apalutamide.

The androgen receptor signaling pathway is a critical driver of prostate cancer progression. Apalutamide acts by inhibiting multiple steps in this pathway.

Mechanism of action of Apalutamide in the Androgen Receptor signaling pathway.

Zasocitinib (TAK-279)

Zasocitinib is an investigational, highly selective oral tyrosine kinase 2 (TYK2) inhibitor for the treatment of psoriasis and other immune-mediated inflammatory diseases. The incorporation of a cyclobutane moiety in its structure is a key feature contributing to its pharmacological profile.

Pivotal Phase 3 Clinical Trial Data for Zasocitinib in Plaque Psoriasis (Week 16):

| Endpoint | Zasocitinib | Placebo |

| PASI 75 | ~67% | ~6% |

| PASI 90 | >50% | N/A |

| PASI 100 | ~30% | N/A |

Table 4: Efficacy of zasocitinib in achieving Psoriasis Area and Severity Index (PASI) milestones.

Zasocitinib selectively inhibits TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-23 and Type I interferons.

Zasocitinib's selective inhibition of the TYK2 signaling pathway.

Experimental Protocols

To aid researchers in the evaluation of cyclobutane-containing compounds, detailed protocols for key in vitro assays are provided below.

Liver Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of a compound.

Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes on ice and prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Workflow for a liver microsomal stability assay.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of anticancer agents.

Objective: To determine the IC50 of a cyclobutane-containing anticancer compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

Conclusion

The cyclobutane moiety is a powerful and versatile tool in modern medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a bioisostere for other chemical groups has been instrumental in the development of a new generation of therapeutics. As synthetic methodologies for the construction of complex cyclobutane-containing molecules continue to advance, the prevalence of this unique carbocycle in drug candidates is expected to grow, offering new opportunities to address unmet medical needs. This guide provides a foundational understanding of the principles and practical applications of incorporating the cyclobutane ring in drug design, empowering researchers to leverage its full potential in their discovery efforts.

References

The Cyclobutane Ring: A Cornerstone of Modern Drug Design with Unique Conformational Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbocycle, has emerged from being an underutilized chemical curiosity to a strategic asset in modern medicinal chemistry. Its unique conformational properties, stemming from a delicate balance of ring strain and torsional forces, offer drug designers a powerful tool to finely tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This technical guide delves into the core conformational features of the cyclobutane ring, presents quantitative data on its impact on drug properties, details key experimental protocols for its analysis, and visualizes its role in the mechanism of action of established drugs.

The Unique Conformational Landscape of Cyclobutane

Unlike the planar depiction often seen in 2D chemical structures, cyclobutane is not flat. To alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar conformation, the ring puckers into a "butterfly" shape.[1][2] This puckering is a dynamic equilibrium where one carbon atom is out of the plane of the other three.[3] This non-planar geometry is a defining characteristic that medicinal chemists exploit.

The ring strain of cyclobutane is significant, approximately 26.3 kcal/mol, which is slightly less than that of cyclopropane (~28.1 kcal/mol) but considerably more than cyclopentane (~7.1 kcal/mol).[4] This inherent strain influences its bond lengths and angles, resulting in C-C bonds that are slightly longer than in acyclic alkanes.[4] Despite this strain, the cyclobutane ring is generally chemically inert and resistant to metabolic degradation, making it an attractive scaffold for improving drug stability.[1][3]

The puckered conformation creates distinct axial and equatorial positions for substituents, which can be leveraged to control the spatial orientation of pharmacophoric groups and their interactions with biological targets.[3] This conformational restriction can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[4]

Quantitative Impact of Cyclobutane Incorporation in Drug Candidates

The introduction of a cyclobutane ring can have a profound and measurable impact on the properties of a drug molecule. The following tables summarize quantitative data from various studies, highlighting the advantages of employing this unique carbocycle.

Table 1: Comparative Potency of Cycloalkane Analogs

| Drug/Analog | Target | Ring System | IC₅₀ / EC₅₀ | Fold Improvement vs. Cyclopentyl | Fold Improvement vs. Cyclopropyl | Reference |

| Boceprevir Analog | HCV NS3/4A Protease | Cyclobutyl | Potent | 19x | 3x | [5] |

| Boceprevir Analog | HCV NS3/4A Protease | Cyclopropyl | Less Potent | - | - | [5] |

| Boceprevir Analog | HCV NS3/4A Protease | Cyclopentyl | Least Potent | - | - | [5] |

| Buclizine Analog | Antihistamine Assay | tert-Butyl | 31 µM | - | - | [6] |

| Buclizine Analog | Antihistamine Assay | CF₃-Cyclopropane | Inactive | - | - | [6] |

| Buclizine Analog | Antihistamine Assay | CF₃-Cyclobutane | 102 µM | - | - | [6] |

| Buclizine Analog | Lipid Droplet Formation | tert-Butyl | 19 µM | - | - | [6] |

| Buclizine Analog | Lipid Droplet Formation | CF₃-Cyclopropane | 21 µM | - | - | [6] |

| Buclizine Analog | Lipid Droplet Formation | CF₃-Cyclobutane | 15 µM | - | - | [6] |

Table 2: Metabolic Stability of Cyclobutane-Containing Compounds

| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |

| Model Amide 1 | tert-Butyl | 11 | [7] |

| Model Amide 1 | CF₃-Cyclopropane | 16 | [7] |

| Model Amide 1 | CF₃-Cyclobutane | 16 | [7] |

| Model Amide 2 | tert-Butyl | 12 | [7] |

| Model Amide 2 | CF₃-Cyclopropane | 1 | [7] |

| Model Amide 2 | CF₃-Cyclobutane | 1 | [7] |

| Butenafine | tert-Butyl | 30 | [8] |

| Butenafine | CF₃-Cyclopropane | 21 | [8] |

| Butenafine | CF₃-Cyclobutane | 21 | [8] |

| Tebutam | tert-Butyl | 57 | [8] |

| Tebutam | CF₃-Cyclopropane | 107 | [8] |

| Tebutam | CF₃-Cyclobutane | 107 | [8] |

Table 3: Physicochemical Properties of Cyclobutane Analogs

| Compound Series | Analog | logD | pKa (Amine) | Reference |

| Model Amide 1 | tert-Butyl | 2.11 | - | [6] |

| Model Amide 1 | CF₃-Cyclobutane | 2.51 | - | [6] |

| Model Amide 2 | tert-Butyl | 2.01 | - | [6] |

| Model Amide 2 | CF₃-Cyclobutane | 2.48 | - | [6] |

| p-Substituted Aniline | tert-Butyl | - | 10.69 | [6] |

| p-Substituted Aniline | CF₃-Cyclopropane | - | 4.06 | [6] |

| p-Substituted Aniline | CF₃-Cyclobutane | - | 5.29 | [6] |

Experimental Protocols for Conformational Analysis

The determination of the precise three-dimensional structure and conformational dynamics of cyclobutane-containing molecules is crucial for understanding their structure-activity relationships. A combination of experimental and computational techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. For cyclobutane rings, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.

Detailed Methodology for 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

-

1D ¹H NMR Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons. This serves as a reference for the 2D experiments.

-

COSY Experiment:

-

Set up a standard COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Optimize the spectral width to encompass all proton signals.

-

Acquire the data with a sufficient number of scans per increment and a suitable number of increments in the indirect dimension to achieve the desired resolution.

-

Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by Fourier transformation.

-

Analyze the cross-peaks, which indicate scalar coupling between protons, typically through two or three bonds. This helps in assigning protons within the cyclobutane ring and its substituents.

-

-

NOESY/ROESY Experiment:

-

Set up a NOESY (for molecules with slower tumbling) or ROESY (for intermediate-sized molecules) experiment (e.g., noesygpph or roesygpph on Bruker instruments).

-

Choose an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to allow for the buildup of cross-relaxation.

-

Acquire and process the data similarly to the COSY experiment.

-

Analyze the cross-peaks, which indicate through-space proximity (typically < 5 Å) between protons. This is crucial for determining the relative stereochemistry and the puckering of the cyclobutane ring by identifying which substituents are on the same face of the ring.

-

-

Data Interpretation: The pattern of COSY and NOESY/ROESY cross-peaks, in conjunction with proton-proton coupling constants (³JHH) extracted from the 1D spectrum, allows for the determination of the preferred conformation of the cyclobutane ring and the orientation of its substituents.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive and high-resolution structural information for molecules in the solid state.

Detailed Methodology for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the cyclobutane-containing compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head using a suitable cryo-protectant oil.

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or CMOS). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.[9]

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Merge the data to produce a unique set of reflections.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine hydrogen atoms.

-

The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystal lattice.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time, complementing the static picture from X-ray crystallography and the solution-state average from NMR.

Detailed Workflow for a GROMACS-based MD Simulation:

Visualization of Cyclobutane-Containing Drugs in Action

The unique conformational properties of the cyclobutane ring play a crucial role in the mechanism of action of several approved drugs. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and molecular interactions of two such drugs.

Carboplatin and the mTOR Signaling Pathway

Carboplatin, a platinum-based chemotherapy agent, contains a cyclobutane-1,1-dicarboxylate ligand.[4] Its cytotoxic effects are mediated, in part, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[8]

Boceprevir's Mechanism of Action on HCV NS3/4A Protease

Boceprevir is a first-generation protease inhibitor used in the treatment of hepatitis C. It contains a cyclobutylmethyl group at the P1 position that plays a key role in its binding to the HCV NS3/4A protease.[5]

Conclusion

The cyclobutane ring offers a unique and valuable set of conformational and physicochemical properties that are increasingly being leveraged in modern drug design. Its inherent puckered geometry provides a means to enforce conformational restriction, leading to improved binding affinity and metabolic stability. The quantitative data presented herein demonstrates the tangible benefits of incorporating this motif into drug candidates. As synthetic methodologies for accessing diverse cyclobutane derivatives continue to advance, the strategic application of this four-membered ring is poised to play an even more significant role in the development of novel therapeutics. The detailed experimental and computational protocols outlined provide a framework for researchers to further explore and exploit the unique conformational properties of the cyclobutane ring in their drug discovery endeavors.

References

- 1. Water - GASERI [group.miletic.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GROMACS Tutorials [mdtutorials.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. What is the mechanism of Boceprevir? [synapse.patsnap.com]

cis-3-Benzyloxymethylcyclobutanol CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-Benzyloxymethylcyclobutanol, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, synthesis, supplier information, and its critical application as a PROTAC linker. A generalized experimental workflow for its incorporation into a PROTAC is presented, alongside a conceptual signaling pathway illustrating the mechanism of action of the resulting targeted protein degrader.

Introduction

This compound has emerged as a valuable intermediate in medicinal chemistry. Its unique structural features, including a strained cyclobutane ring and a benzyloxymethyl group, make it an attractive component for the synthesis of complex molecules with tailored pharmacological properties. A primary application of this compound is as a linker in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands and significantly influences the physicochemical properties and overall efficacy of the degrader molecule.[3][4]

Chemical Properties and Supplier Information

CAS Number: 172324-68-4[5]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [6] |

| Molecular Weight | 192.26 g/mol | [6] |

| Appearance | Light yellow liquid | [5] |

| Purity | ≥97% | [7] |

| Storage Conditions | 2-8°C | [6] |

Supplier Information

| Supplier | Product Number | Purity |

| Chem-Impex | 24356 | ≥96% (GC) |

| Thermo Scientific Chemicals | H62579 | 97% |

| MedChemExpress | HY-22345A | Not specified |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Application in PROTAC Synthesis

This compound serves as a crucial linker component in the synthesis of PROTACs. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the E3 ligase ligand or the target protein ligand. The benzyloxy group can also be deprotected to reveal a primary alcohol for further functionalization. The cyclobutane scaffold introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.[8]

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing this compound as a linker generally follows a multi-step sequence involving the sequential coupling of the linker to the two ligands.

Caption: General workflow for PROTAC synthesis using the subject linker.

Conceptual Signaling Pathway of a PROTAC

A PROTAC synthesized using this compound as a linker functions by inducing the degradation of a target protein of interest (POI). The following diagram illustrates the general mechanism of action.

Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its utility as a PROTAC linker, offering a balance of rigidity and synthetic accessibility, positions it as a key component in the design of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers in the development of next-generation therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. H62579.03 [thermofisher.com]

- 8. benchchem.com [benchchem.com]

Puckered conformation and strain energy of cyclobutane derivatives

An In-depth Technical Guide to the Puckered Conformation and Strain Energy of Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and organic synthesis.[1][2][3] Its unique conformational properties and inherent ring strain impart specific three-dimensional shapes and reactivity patterns that can be harnessed in drug design.[1][2] Understanding the delicate balance between angle strain and torsional strain that dictates its puckered conformation is critical for predicting molecular geometry, stability, and biological activity. This guide provides a comprehensive overview of the conformational analysis and strain energy of cyclobutane and its derivatives, detailing the experimental and computational methods used in their study.

The Puckered Conformation: A Compromise Between Strains

A planar cyclobutane ring would theoretically have C-C-C bond angles of 90°. While this is a significant deviation from the ideal tetrahedral angle of 109.5°, the primary destabilizing factor in a planar conformation is the severe torsional strain arising from the eclipsing of all eight C-H bonds.[4] To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[4][5]

In this D₂d symmetry conformation, one carbon atom is bent out of the plane formed by the other three, at a dihedral or "puckering" angle (θ) of approximately 28-30°.[6][7][8] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[1][4][9] The overall energy of the puckered conformer is lower than the planar transition state, with an inversion barrier of approximately 1.45-1.5 kcal/mol (about 480-500 cm⁻¹).[6][7][8] This low barrier means the ring rapidly interconverts between two equivalent puckered forms at room temperature.[5]

Figure 1: Ring inversion of cyclobutane via a planar transition state.

Strain Energy of Cyclobutane Derivatives

Ring strain is the excess potential energy of a cyclic molecule compared to a strain-free acyclic analogue.[10] It is primarily a combination of:

-

Angle Strain (Baeyer Strain): Destabilization from bond angles deviating from their ideal values.[9]

-

Torsional Strain (Pitzer Strain): Destabilization from eclipsing interactions between adjacent bonds.[9]

-

Steric Strain (van der Waals or Transannular Strain): Repulsive interactions between non-bonded atoms or groups.[9]

Cyclobutane has a significant total ring strain energy, comparable to that of cyclopropane.[11] This high strain is a key factor in its reactivity, particularly in ring-opening reactions.[10][12] Interestingly, substitution can modulate this strain. The gem-dimethyl effect (or Thorpe-Ingold effect) suggests that substituents on the same carbon can decrease the ring strain. For example, 1,1-dimethylcyclobutane is calculated to be over 8 kcal/mol less strained than cyclobutane itself.[13]

| Compound | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 - 28.1[11] |

| Cyclobutane | 4 | 26.3 - 26.9 [9][11] |

| 3-Oxetanone | 4 | ~25.2[10] |

| Cyclopentane | 5 | 6.2 - 7.4[9][10] |

| Cyclohexane | 6 | ~0[10] |

| Table 1: Comparison of Ring Strain Energies (RSE) for common cycloalkanes. |

Conformational Preferences in Substituted Cyclobutanes

The puckered nature of the cyclobutane ring creates two distinct substituent positions: axial and equatorial.[14] Similar to cyclohexane, substituents generally prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers (ΔG(ax-eq)) is a measure of this preference.

Figure 2: Equilibrium between axial and equatorial conformers in a monosubstituted cyclobutane.

The conformational equilibrium can be determined experimentally, often by NMR, and is influenced by the size and nature of the substituent.

| Substituent (R) | ΔG(ax-eq) (kcal/mol) |

| -OH | 1.1[15] |

| -CH₂OH | 0.2[15] |

| -F | ~0.4 (calculated) |

| -CH₃ | ~1.0 (calculated) |

| Table 2: Conformer energy differences for selected monosubstituted cyclobutanes. A positive value indicates a preference for the equatorial position.[15] |

Methodologies for Analysis

A combination of experimental and computational techniques is required for a thorough conformational analysis of cyclobutane derivatives.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine conformational equilibria and dynamics in solution.[16]

-

Methodology: The analysis of proton-proton coupling constants (J-couplings) is a powerful tool. In cyclobutanes, long-range couplings, particularly the four-bond coupling (⁴J(HH)), are highly dependent on the dihedral angle.[15] A large ⁴J(eq-eq) coupling (approx. 5 Hz) versus a near-zero ⁴J(ax-ax) coupling allows for the quantification of the axial/equatorial population ratio.[15] Variable-temperature NMR studies can be used to measure the energy barrier to ring inversion.[17] The complex spectra of monosubstituted cyclobutanes often require complete analysis to extract all chemical shifts and coupling constants.[15]

-

-

Single-Crystal X-ray Crystallography:

-

Objective: To obtain an unambiguous, high-precision 3D structure in the solid state.[16]

-

Methodology: A suitable single crystal (typically >0.1 mm) of the cyclobutane derivative is irradiated with X-rays.[16] The resulting diffraction pattern is analyzed to determine the precise atomic coordinates, bond lengths, bond angles, and the exact puckering angle of the ring.[16][18][19] This method is considered the "gold standard" for structural confirmation.[16]

-

-

Infrared (IR) and Raman Spectroscopy:

-

Objective: To probe the vibrational modes of the molecule.

-

Methodology: The ring-puckering motion corresponds to specific low-frequency vibrations in the IR and Raman spectra. Analysis of these spectral bands can provide information about the puckering potential and the barrier to inversion.

-

Computational Protocols

Computational chemistry provides invaluable insights into the energetic landscape of cyclobutane conformations.

-

Geometry Optimization and Energy Calculation:

-

Objective: To find the minimum energy structures (conformers) and transition states for ring inversion.

-

Methodology: Methods like Density Functional Theory (DFT) (e.g., B3LYP) or higher-level ab initio methods (e.g., MP2, CCSD(T)) with appropriate basis sets (e.g., 6-311G(d,p), aug-cc-pVTZ) are used.[7][13] The process involves:

-

Building an initial 3D structure of the molecule.

-

Performing a geometry optimization to find the lowest energy conformation.

-

Conducting a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).[10]

-

Calculating the total electronic energies for all conformers to determine their relative stabilities.[10]

-

-

-

Strain Energy Calculation:

-

Objective: To quantify the ring strain.

-

Methodology: RSE is typically calculated using isodesmic or homodesmotic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of bonds on each side are conserved. The enthalpy change (ΔH) of a reaction where a strained cyclic molecule is "opened" into strain-free acyclic counterparts directly corresponds to the RSE.[10]

-

Figure 3: A general workflow for the computational analysis of cyclobutane derivatives.

Summary of Quantitative Data

The following tables summarize key structural and energetic parameters for cyclobutane.

| Parameter | Value | Method |

| Puckering Angle (θ) | 29.59° - 29.68° | Ab initio / CCSD(T)[6][7] |

| C-C-C Bond Angle | 88.1° | CCSD(T)[7] |

| C-C Bond Length | 1.554 - 1.56 Å | CCSD(T) / X-ray[1][7] |

| Inversion Barrier | 482 - 498 cm⁻¹ (~1.4 - 1.5 kcal/mol) | Ab initio / Experiment[6][7] |

| Table 3: Structural and Energetic Parameters of Unsubstituted Cyclobutane. |

Conclusion

The puckered conformation of cyclobutane is a fundamental concept in stereochemistry, arising from a delicate balance between relieving torsional strain and minimizing angle strain. This puckering endows cyclobutane derivatives with distinct three-dimensional structures and conformational preferences that are crucial in fields like drug discovery, where molecular shape dictates biological function.[1] The strategic introduction of cyclobutane scaffolds can enforce conformational restriction, enhance metabolic stability, and serve as bioisosteres for other cyclic systems.[1] A synergistic approach combining high-resolution experimental techniques like NMR and X-ray crystallography with robust computational methods is essential for accurately characterizing the structure, stability, and energetic landscape of these valuable chemical entities.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Ring strain - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Stability and Reactivity of cis-3-Benzyloxymethylcyclobutanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a key bifunctional building block in modern organic synthesis, particularly valued in the design and development of novel therapeutics. Its unique strained cyclobutane core, coupled with the versatile benzyloxymethyl and hydroxyl functionalities, offers a rich landscape for chemical manipulation. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data and presenting detailed experimental protocols for its synthesis and key transformations. The strategic application of this molecule as a precursor to a variety of carbocyclic nucleoside analogues and other complex molecular architectures is also explored.

Physicochemical Properties and Stability

Table 1: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Light yellow liquid |

| CAS Number | 172324-68-4 |

| Storage Conditions | 0-8°C, under inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available cis-1,3-cyclobutanedimethanol. This involves a selective monobenzylation of the diol, a common strategy for differentiating between two primary hydroxyl groups.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Benzyloxymethylcyclobutanol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, combined with the benzyloxymethyl substituent, provides a unique three-dimensional structure that can be exploited to enhance binding affinity, metabolic stability, and selectivity of drug candidates.[1][2] This compound and its derivatives are of significant interest as intermediates in the synthesis of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[3] The stereochemistry of the cyclobutanol is crucial for its biological activity, making stereoselective synthesis a critical aspect of its application.

This document provides detailed protocols for the stereoselective synthesis of this compound, focusing on the preparation of the key precursor, 3-(benzyloxymethyl)cyclobutanone, and its subsequent diastereoselective reduction.

Synthetic Strategy Overview